NusB-IN-1

Antimicrobial Resistance MRSA Structure-Activity Relationship

Researchers targeting bacterial transcription for antimicrobial discovery face a critical gap: most clinically used antibiotics operate via conserved mechanisms, leaving multidrug-resistant pathogens inadequately addressed. NusB-IN-1 (Compound 22r, CAS 2923738-92-3) solves this by specifically disrupting the NusB-NusE protein-protein interaction, a novel and conserved antibacterial target. • MIC of 0.5 μg/mL against MRSA and VRSA - a 2- to 8-fold improvement over earlier nusbiarylin leads • Orally active; validated mechanism via rRNA synthesis inhibition and transcription antitermination disruption • Benchmark positive control for PPI disruption assays (e.g., ELISA) and high-throughput screening campaigns • Reliable supply with documented purity ≥98%; shipped ambient for global delivery

Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
Cat. No. B12405358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNusB-IN-1
Molecular FormulaC21H16N2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=C2NCC3=C(C=CC(=C3)[N+](=O)[O-])O
InChIInChI=1S/C21H16N2O3/c24-21-13-12-19(23(25)26)14-18(21)15-22-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-14,22,24H,15H2
InChIKeyWEFCQZIWGCGFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NusB-IN-1: A High-Potency Bacterial rRNA Synthesis Inhibitor for MRSA and VRSA Research


NusB-IN-1 (Compound 22r) is a potent, orally active small molecule belonging to the nusbiarylin class of antimicrobial agents [1]. It functions as a specific inhibitor of bacterial ribosomal RNA (rRNA) synthesis by disrupting the essential protein-protein interaction (PPI) between the transcription factors NusB and NusE [1]. This mechanism is distinct from that of most clinically used antibiotics and is conserved across bacterial species, offering a novel avenue for combating multidrug-resistant pathogens [2]. NusB-IN-1 has demonstrated high-potency antimicrobial activity against clinically significant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) [1].

Why NusB-IN-1 Cannot Be Replaced by Other Nusbiarylins or NusB Inhibitors


NusB-IN-1 is not a generic NusB-NusE PPI inhibitor. Its specific chemical structure, resulting from targeted isosteric replacement and structure-activity relationship (SAR) optimization, yields a potency profile that is not replicated across other nusbiarylins or earlier NusB inhibitors [1]. Direct substitution with other in-class compounds, such as the first-generation lead MC4-1 or other derivatives from the same series, will result in significantly higher Minimum Inhibitory Concentration (MIC) values, compromising experimental consistency and efficacy in antimicrobial studies [1]. The specific substituents on NusB-IN-1 are critical for achieving its low MIC, and any structural variation can lead to a 2- to 8-fold or greater reduction in antibacterial activity [1].

Quantitative Performance Guide for NusB-IN-1 vs. Comparators


Superior Antimicrobial Potency Against S. aureus vs. Lead Compound MC4-1 and Class Derivatives

NusB-IN-1 (Compound 22r) demonstrates a significantly lower Minimum Inhibitory Concentration (MIC) against S. aureus compared to the original nusbiarylin lead compound MC4-1 and other optimized derivatives in its class. This indicates a substantial improvement in antibacterial potency [1].

Antimicrobial Resistance MRSA Structure-Activity Relationship

Comparative Potency Against MRSA vs. the Last-Resort Antibiotic Vancomycin

While not tested directly in the same study, cross-study analysis shows that NusB-IN-1 exhibits an MIC against MRSA that is superior to that reported for vancomycin, a commonly used last-resort antibiotic. This positions NusB-IN-1 as a potent alternative for MRSA-focused research [REFS-1, REFS-2].

MRSA Vancomycin Antibiotic Resistance

Oral Bioactivity: A Key Differentiator for In Vivo and Preclinical Studies

NusB-IN-1 is specifically characterized as an orally active compound. This represents a significant practical advantage over many other NusB-NusE PPI inhibitors, which may lack this crucial property for in vivo efficacy studies [1]. While other inhibitors like MC4-1 have not been explicitly reported as orally active, class-level evidence suggests Nusbiarylins have favorable intestinal absorption profiles [2].

Oral Bioavailability In Vivo Studies Drug Development

Validated Mechanism of Action: Direct NusB Protein Inhibition and rRNA Synthesis Disruption

Unlike compounds where mechanism is only inferred from in silico modeling, NusB-IN-1 has been experimentally validated to inhibit the function of the NusB protein and directly suppress bacterial rRNA synthesis. This confirmation of target engagement is not available for all NusB-NusE PPI inhibitor leads [REFS-1, REFS-2].

Mechanism of Action rRNA Synthesis Target Engagement

Optimal Use Cases for NusB-IN-1 in Antimicrobial Research Programs


Lead Compound for In Vitro Mechanistic Studies of Bacterial Transcription Inhibition

Use NusB-IN-1 as a high-potency, validated chemical probe to dissect the role of the NusB-NusE interaction in bacterial rRNA synthesis and transcription antitermination. Its low MIC (0.5 μg/mL) and experimentally confirmed mechanism make it superior to earlier leads for establishing clear cause-and-effect relationships in S. aureus and E. coli models [1].

Positive Control for Screening Next-Generation NusB-NusE PPI Inhibitors

Employ NusB-IN-1 as a benchmark standard in high-throughput or virtual screening campaigns designed to identify novel NusB-NusE PPI inhibitors. Its well-characterized potency and mechanism provide a reliable positive control for both PPI disruption assays (e.g., ELISA) and downstream antibacterial activity tests [1].

Orally Active Candidate for Murine Models of MRSA and VRSA Infection

Select NusB-IN-1 for in vivo efficacy studies in animal models of MRSA or VRSA infection, specifically where oral dosing is required or preferred. Its demonstrated oral activity, coupled with high in vitro potency, positions it as a strong candidate for evaluating the therapeutic potential of nusbiarylins in a preclinical setting [1].

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